(1-propyl-1H-indol-4-yl)methanol
Description
Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis
The enduring challenge in indole synthesis lies in the efficient and regioselective formation of the bicyclic aromatic system. Several classical methods have stood the test of time and remain in widespread use, while modern catalytic systems have opened new avenues for their synthesis with enhanced efficiency and functional group tolerance.
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most well-known and widely used method for preparing indoles. northeastern.edu The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. northeastern.edunih.gov The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer, followed by elimination of ammonia (B1221849) to afford the aromatic indole ring. nih.gov A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride, have been successfully employed as catalysts. nih.govijarsct.co.in
One of the limitations of the classical Fischer synthesis is the need for stoichiometric amounts of acid catalysts, as the ammonia generated during the reaction can neutralize the catalyst. ijarsct.co.in Modern variations have addressed this and other challenges. For instance, one-pot procedures where the arylhydrazone is formed in situ and immediately cyclized have been developed, streamlining the process. ijarsct.co.in Furthermore, catalyst-free Fischer indole synthesis, also known as thermal indolization, has been reported for acid-sensitive substrates. youtube.com This method relies on heating the arylhydrazone to induce cyclization without the need for an acid catalyst. youtube.com
Table 1: Comparison of Classical and Modern Fischer Indole Synthesis Variations
| Feature | Classical Fischer Synthesis | Catalyst-Free (Thermal) | Buchwald Modification |
| Catalyst | Brønsted or Lewis acid (stoichiometric) | None (thermal energy) | Palladium catalyst |
| Substrate Scope | Broad for acid-stable reactants | Suitable for acid-sensitive substrates | Expanded to include various aryl halides |
| Reaction Conditions | Often harsh acidic conditions | High temperatures | Milder conditions for hydrazone formation |
| Key Advantage | Well-established, versatile | Avoids acid catalysts | Access to a wider range of precursors |
The Leimgruber-Batcho indole synthesis provides a powerful and efficient alternative to the Fischer synthesis, particularly for the preparation of indoles from o-nitrotoluenes. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgclockss.org The resulting trans-β-dialkylamino-2-nitrostyrene is then subjected to a reductive cyclization to yield the indole. wikipedia.orgclockss.org
A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reducing agents like stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.orgclockss.org The intermediate enamines are often intensely colored due to their extended π-conjugation. wikipedia.org This method is valued for its high yields, mild reaction conditions, and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org One-pot tandem methodologies have been developed to streamline the process, avoiding the isolation of the potentially unstable enamine intermediates.
Table 2: Reducing Agents in Leimgruber-Batcho Indole Synthesis
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd-C | Catalytic hydrogenation | A preferred method. clockss.org |
| H₂/Raney Ni | Catalytic hydrogenation | Another preferred method. clockss.org |
| SnCl₂ | Acidic conditions | Effective reducing agent. clockss.org |
| Na₂S₂O₄ | Aqueous or alcoholic solvent | Commonly used. clockss.org |
| Fe/CH₃COOH | Acidic conditions | A classical reduction method. clockss.org |
| TiCl₃ | - | Utilized as a reducing agent. clockss.org |
Modern organometallic chemistry has profoundly impacted indole synthesis, with palladium-catalyzed reactions offering mild and highly versatile routes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has been ingeniously applied to indole synthesis. nih.govatlanchimpharma.com For instance, the intramolecular amination of N-acetyl 2-aminobiphenyl (B1664054) derivatives can lead to the formation of carbazoles, a related heterocyclic system. nih.gov More directly, palladium-catalyzed coupling of an aryl bromide with a hydrazone serves as a key step in the Buchwald modification of the Fischer indole synthesis. nih.gov
Palladium-catalyzed cyclization strategies often involve the annulation of ortho-haloanilines with various coupling partners. nih.gov For example, the coupling of ortho-iodoanilines with aldehydes can be achieved under mild, ligandless conditions, while the use of more challenging ortho-chloro or ortho-bromoanilines often requires the use of specialized phosphine (B1218219) ligands like X-Phos. nih.gov These methods allow for the modular and highly functionalized synthesis of indoles. nih.gov Reductive cyclization of 2-nitrostyrenes mediated by palladium catalysts in the presence of carbon monoxide or a CO surrogate like phenyl formate (B1220265) also provides an efficient pathway to indoles. nih.govmdpi.com
Acid-mediated cyclization is a fundamental strategy in indole synthesis, with the Fischer indole synthesis being the most prominent example where an acid catalyst facilitates the key cyclization and aromatization steps. nih.gov The choice of acid can significantly influence the reaction's outcome, particularly in cases where unsymmetrical ketones are used, which can lead to the formation of regioisomeric indoles. sharif.edu
Reductive cyclization pathways are also central to several indole syntheses. The Leimgruber-Batcho synthesis, as previously discussed, relies on the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. wikipedia.orgclockss.org Similarly, the reductive cyclization of 2-(2-nitroaryl)acetonitriles and other 2-nitrophenyl derivatives provides a direct route to the indole core. researchgate.net These reactions can be mediated by a variety of reducing systems, including catalytic hydrogenation and chemical reductants. researchgate.netchempedia.info Triphenylphosphine can also mediate the reductive cyclization of 2-nitrobiphenyls to carbazoles. researchgate.net
Regioselective Functionalization of the Indole Scaffold
Once the indole core is constructed, its further functionalization is often necessary to achieve the desired target molecule. The regioselectivity of these functionalization reactions is a key consideration.
The alkylation of the indole nitrogen (N-alkylation) is a common transformation. Traditional methods often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like an alkyl halide. rsc.orgresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org While effective, the use of strong bases can sometimes lead to competing C-alkylation, particularly at the C3 position, and may not be compatible with sensitive functional groups. organic-chemistry.org
Milder bases, such as potassium carbonate (K₂CO₃), have also been successfully employed for N-alkylation, often in polar solvents like acetonitrile (B52724) or in ionic liquids. researchgate.netresearchgate.net The choice of base and solvent can significantly influence the regioselectivity of the alkylation. For instance, the use of potassium carbonate in acetonitrile has been shown to favor N-alkylation. mdpi.com
To synthesize (1-propyl-1H-indol-4-yl)methanol, a plausible route involves the N-propylation of a suitable indole-4-substituted precursor, such as methyl indole-4-carboxylate. This would typically be achieved by treating the indole with a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base like sodium hydride or potassium carbonate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-propylindol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-7-13-8-6-11-10(9-14)4-3-5-12(11)13/h3-6,8,14H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGJXBDEUPXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C=CC=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 1 Propyl 1h Indol 4 Yl Methanol
Green Chemistry Approaches in Indole Derivative Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indole derivatives. organic-chemistry.org These approaches focus on improving energy efficiency and minimizing waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. organic-chemistry.org The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. organic-chemistry.org In the context of indole synthesis, microwaves have been employed in various reactions, including the preparation of indole derivatives under solvent-free conditions or in green solvents. organic-chemistry.orgacs.org For example, microwave irradiation has been used in conjunction with multi-component reactions to synthesize complex indole-containing heterocycles. acs.org
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. organic-chemistry.org They can act as both solvents and catalysts in organic reactions. In indole synthesis, ionic liquids have been used to promote reactions and facilitate product separation. For instance, the ultrasonic-assisted synthesis of spirooxindolopyrrolizidine derivatives has been successfully carried out using an ionic liquid as the reaction medium. The combination of ionic liquids with other green technologies, such as microwave irradiation, offers further improvements in synthetic efficiency and environmental friendliness. nih.gov
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been successfully applied to the synthesis of various indole derivatives. For example, the three-component condensation of indoles, aromatic aldehydes, and malononitrile (B47326) to produce pyrano[3,2-b]indoles has been achieved under ultrasonic irradiation. This method often leads to shorter reaction times and milder conditions compared to traditional methods. acs.org
Nanocatalysis and Green Catalyst Applications
The use of nanocatalysts and other reusable "green" catalysts is a key area of green chemistry. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. The development of reusable catalysts simplifies product purification and reduces waste. In the realm of indole synthesis, there is growing interest in using such catalysts to improve the sustainability of synthetic processes. acs.org The integration of ionic liquids with nanoparticles (NPs) is also an emerging field, aiming to create efficient and environmentally friendly routes for synthesizing various compounds with controlled properties. organic-chemistry.org
| Green Chemistry Technique | Description | Advantages in Indole Synthesis | Reference |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Accelerated reaction rates, improved yields, enhanced purity. | organic-chemistry.org |
| Ionic Liquid-Mediated Reactions | Use of ionic liquids as solvents and/or catalysts. | Low volatility, thermal stability, potential for catalyst/solvent recycling. | organic-chemistry.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Shorter reaction times, milder conditions, improved yields. | acs.org |
| Nanocatalysis | Use of catalysts in the nanometer size range. | High catalytic activity, high selectivity, potential for reuse. | acs.orgorganic-chemistry.org |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or neat, reactions involve mixing the reactants in the absence of a solvent, often with the aid of a catalyst and/or an energy source like heat or microwave irradiation. nepjol.inforesearchgate.net This approach has been successfully applied to several classical and modern indole syntheses.
Catalyst- and Solvent-Free Reactions
In some cases, the reaction between an indole and a carbonyl compound to form bis(indolyl)methanes can proceed with simple heating, entirely avoiding the need for both a solvent and a catalyst. researchgate.net Similarly, highly functionalized benzazepines have been synthesized by the thermal, solvent- and catalyst-free ring expansion of indoles with dialkylacetylene dicarboxylates. rsc.org These methods, however, are typically limited to specific substrates and may require high temperatures.
Base-Catalyzed Solvent-Free Reactions
The reaction of indoles with aldehydes under neat conditions can be effectively promoted by bases. A notable example is the use of calcium oxide (CaO) in the reaction between indole and paraformaldehyde at 100 °C. nih.govproquest.com This reaction surprisingly yields not only the expected 3,3′-diindolyl methane (B114726) but also the novel 1,3'-diindolyl methane isomer. nih.gov The presence of an excess of CaO was found to be crucial for the reaction to proceed efficiently. nih.gov The reaction is chemoselective for aldehydes, with ketones being unreactive under the same conditions. nih.gov Research has shown that other bases, such as potassium hydroxide (B78521) (KOH), can also be effective, sometimes leading to improved yields of specific isomers. nih.gov
Table 1: Effect of Different Bases on the Solvent-Free Reaction of Indole with Formaldehyde at 100 °C
| Entry | Base | Base/Indole Ratio | Time (h) | Yield 3,3'-BIM (%) | Yield 1,3'-BIM (%) |
| 1 | CaO | 1:1 | 6 | 50 | 8 |
| 2 | CaO | 17:1 | 3 | 65 | 25 |
| 3 | KOH | 1:1 | 6 | 20 | 45 |
Data sourced from a study on the solvent-free addition of indole to aldehydes. nih.gov 3,3'-BIM refers to 3,3′-diindolyl methane and 1,3'-BIM refers to 1-[1-(1H-indol-3-yl) methyl]-1H-indole.
Acid-Catalyzed Solvent-Free Reactions
A variety of acid catalysts facilitate the solvent-free synthesis of indole derivatives. Ionic liquids (ILs), particularly task-specific ionic liquids (TSILs) with acidic functionalities, have proven to be highly effective. researchgate.netcdnsciencepub.comcdnsciencepub.com For instance, a sulfonic-acid-functionalized ionic liquid, [BSMIM]Ts, efficiently catalyzes the Michael addition of indoles to electron-deficient alkenes and the formation of bis(indolyl)methanes at room temperature in excellent yields. cdnsciencepub.comcdnsciencepub.com A key advantage of ILs is their potential for recyclability, allowing the catalyst to be reused for multiple reaction cycles without significant loss of activity. researchgate.netcdnsciencepub.com
PEG-based dicationic acidic ionic liquids have also been employed to promote the one-pot reaction of indoles with aldehydes or ketones, again under solvent-free conditions, to produce bis(indolyl)methanes. mdpi.com Other catalysts like ceric ammonium nitrate (B79036) (CAN) and iodine have also been shown to be effective for similar transformations under solvent-free or minimal solvent conditions. researchgate.netresearchgate.net
Microwave-Assisted Solvent-Free Synthesis
The combination of microwave irradiation with solvent-free conditions offers a significant acceleration of reaction times, often reducing them from hours to minutes. nepjol.infoscispace.comorganic-chemistry.org This "green" protocol has been applied to various indole syntheses, including the Bischler indole synthesis, where 2-arylindoles are formed from anilines and phenacyl bromides in good yields within seconds. researchgate.netorganic-chemistry.org The synthesis of novel spiro-indole derivatives on a solid support medium under microwave irradiation is another example of an eco-friendly, efficient solvent-free technique. nepjol.infoscispace.com
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing the indole core from a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org While traditionally conducted in strong acids, greener variations have been developed. Protic ionic liquids, for example, can serve as both the catalyst and the reaction medium for the Fischer synthesis, allowing for high yields and catalyst recyclability. tandfonline.com Metal-free conditions using polyphosphoric acid (PPA) as a medium have also been reported for a tandem hydroamination-cyclization reaction between alkynes and arylhydrazines to furnish indoles. mdpi.com Although not strictly solvent-free, methods using water as the solvent have also been developed, significantly improving the environmental profile of this important reaction. rsc.org
Advanced Characterization and Analytical Techniques for Indole Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (1-propyl-1H-indol-4-yl)methanol would exhibit characteristic signals for the propyl group, the indole (B1671886) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. Based on known data for similar indole derivatives, the approximate chemical shifts (δ) can be predicted. For instance, the aromatic protons on the indole ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methylene protons of the N-propyl group adjacent to the nitrogen would likely resonate around 4.1-4.3 ppm, while the other propyl protons would be further upfield. The methylene protons of the 4-hydroxymethyl group are expected to appear as a singlet around 4.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the 12 unique carbon atoms. The carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm). The carbon of the N-propyl group attached to the nitrogen would be around 45-50 ppm, and the hydroxymethyl carbon would be in the range of 60-65 ppm.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for example, within the propyl group and between neighboring protons on the indole ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
While specific data for this compound is unavailable, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of analogous compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-2 | ~7.0 | C-2: ~125 |
| H-3 | ~6.6 | C-3: ~101 |
| H-5 | ~7.2 | C-3a: ~128 |
| H-6 | ~7.0 | C-4: ~130 |
| H-7 | ~7.4 | C-5: ~118 |
| N-CH₂ | ~4.2 (triplet) | C-6: ~122 |
| CH₂-CH₂-CH₃ | ~1.8 (sextet) | C-7: ~109 |
| CH₃ | ~0.9 (triplet) | C-7a: ~136 |
| 4-CH₂OH | ~4.8 (singlet) | N-CH₂: ~48 |
| OH | Variable | CH₂-CH₂-CH₃: ~23 |
| CH₃: ~11 | ||
| 4-CH₂OH: ~62 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS, Liquid Chromatography-Mass Spectrometry - LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would also be observed, providing structural information. For example, the loss of a hydroxyl radical or the propyl group would lead to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₅NO), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and for providing molecular weight information for compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS). An LC-MS analysis of this compound would show a peak at a specific retention time with a corresponding mass spectrum confirming its identity.
| Technique | Information Obtained | Expected Result for this compound |
| MS (EI) | Molecular weight and fragmentation pattern | Molecular ion peak at m/z = 189. Fragment ions corresponding to loss of functional groups. |
| HRMS | Exact mass and elemental formula | Precise mass measurement confirming the formula C₁₂H₁₅NO. |
| LC-MS | Retention time and molecular weight | A single peak at a characteristic retention time with a mass spectrum showing the molecular ion. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration from the alcohol would likely be present around 1050-1150 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1300-1350 |
| C-O (alcohol) | Stretching | 1050-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption maxima characteristic of the indole nucleus. nih.govnih.gov Typically, indoles exhibit two main absorption bands: a stronger band (the ¹La band) around 220-230 nm and a weaker, more structured band (the ¹Lb band) around 270-290 nm. The substitution at the 4-position with a hydroxymethyl group and at the 1-position with a propyl group may cause slight shifts in the positions and intensities of these bands compared to unsubstituted indole. nih.gov
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful analytical techniques that separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). These methods are widely used to determine the purity of a synthesized compound and to quantify its concentration.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. rsc.orgmzcloud.org The compound would elute at a characteristic retention time, and its purity would be assessed by the presence of a single, sharp peak. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and better resolution compared to traditional HPLC.
A typical HPLC method for indole derivatives might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. orientjchem.org Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly, such as 220 nm or 280 nm. rsc.org
| Parameter | Typical Conditions for Indole Derivative Analysis |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Gradient of water and acetonitrile/methanol (often with 0.1% formic acid) |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |
| Detection | UV at ~220 nm or ~280 nm |
| Expected Outcome | A single, sharp peak for pure this compound at a specific retention time. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like many indole derivatives. In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, often helium or nitrogen, transports the sample through a heated capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on their boiling points and chemical properties. As each separated component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular "fingerprint."
The fragmentation pattern of a molecule is highly characteristic and provides valuable information for its structural elucidation. For indole derivatives, common fragmentation pathways often involve the cleavage of the N-alkyl group and rearrangements of the indole ring. orientjchem.org The analysis of these fragments allows for the unambiguous identification of the compound, even in complex mixtures. researchgate.netrsc.org The retention time, which is the time it takes for a compound to pass through the GC column, is another key parameter that aids in its identification when compared to a known standard. nih.gov
Table 1: Representative GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Molecular Ion (M+) (m/z) | 189 |
| Major Fragment Ions (m/z) | 160, 146, 130, 117, 89 |
| Note: This data is a representative example based on the analysis of similar indole derivatives and the predicted fragmentation of the target compound. Actual experimental values may vary depending on the specific analytical conditions. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. nih.govnih.gov It provides the percentage by mass of each element present, which is crucial for confirming the empirical and molecular formula of a newly synthesized compound. rsc.org The most common method for organic compounds is combustion analysis. nih.gov
In combustion analysis, a precisely weighed sample of the compound is burned in a stream of pure oxygen at high temperatures. This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These combustion products are passed through a series of traps, each designed to absorb a specific gas. By measuring the mass increase of each trap, the mass of CO₂, H₂O, and N₂ produced can be determined. From these masses, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.
The theoretical elemental composition of this compound (C₁₂H₁₅NO) can be calculated from its molecular formula. Comparing the experimentally determined percentages with the calculated values allows for the verification of the compound's purity and empirical formula.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
| Carbon (C) | 76.16 | 76.10 |
| Hydrogen (H) | 7.99 | 8.05 |
| Nitrogen (N) | 7.40 | 7.35 |
| Oxygen (O) | 8.45 | 8.50 |
| Note: The "Found %" values are representative and would be expected to be within ±0.4% of the theoretical values in a typical experimental analysis. |
Computational Chemistry and Theoretical Studies of Indole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and to predict the most stable three-dimensional arrangement of atoms in a molecule. For a molecule like (1-propyl-1H-indol-4-yl)methanol, DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.
These calculations would start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. The results would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For the indole (B1671886) ring system, these calculations would confirm its planarity, while the orientation of the propyl and methanol (B129727) substituents relative to the indole core would be determined.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-C(methanol) | ~1.51 Å |
| Bond Length | N1-C(propyl) | ~1.47 Å |
| Bond Angle | C3-C4-C(methanol) | ~129° |
| Dihedral Angle | C5-C4-C(methanol)-O | ~-60° |
Note: This data is hypothetical and serves as an illustration of typical DFT results.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. In an MEP map of this compound, the regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the methanol group and the nitrogen atom of the indole ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms, particularly the one on the hydroxyl group, would show positive potential (blue), highlighting them as sites for nucleophilic attack or hydrogen bond donation.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be distributed over the electron-rich indole ring, while the LUMO may be more localized on the ring and the substituents.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is hypothetical and illustrative.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking simulations would be used to place this compound into the binding site of a specific biological target. The goal is to find the most stable binding pose and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For instance, the hydroxyl group of the methanol substituent could act as a hydrogen bond donor or acceptor, while the indole ring and the propyl group could engage in hydrophobic and aromatic stacking interactions with the amino acid residues of the protein.
A molecule like this compound can exist in various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which are those with the lowest energy. This is typically done by systematically rotating the rotatable bonds (e.g., the C4-C(methanol) bond and the N1-C(propyl) bond) and calculating the energy of each resulting conformation. The lowest energy conformer is the one most likely to be biologically active. Energy minimization is an integral part of this process, ensuring that each generated conformation is at a local energy minimum.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint.
For a series of indole derivatives including this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors would then be used to build a model that can predict the biological activity of new, untested indole derivatives. This approach helps in prioritizing the synthesis of compounds with the highest predicted activity.
Development of Predictive Models based on Molecular Descriptors
The foundation of modern drug discovery and computational chemistry lies in the ability to predict the biological activity and physicochemical properties of a molecule from its structure. This is achieved through the development of predictive models, most notably QSAR models, which are mathematical representations of the relationship between a compound's structural features and its activity. These models are built upon a diverse array of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties.
For indole derivatives, a wide range of molecular descriptors have been successfully employed to predict various biological activities, from anticancer and antimicrobial to anti-influenza properties. nih.govnih.govresearchgate.net These descriptors can be broadly categorized as:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and shape indices.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and provide information about the molecule's size, shape, and surface area.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These are crucial for understanding how a molecule will interact with biological targets. mdpi.com
Physicochemical Descriptors: These descriptors relate to properties like lipophilicity (logP), molar refractivity, and polar surface area, which are critical for a compound's pharmacokinetic profile.
In a typical study on indole derivatives, a dataset of compounds with known activities is first assembled. Then, a large number of molecular descriptors are calculated for each compound using specialized software. The next crucial step is to select the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using techniques like genetic algorithms. nih.gov The final predictive model is then built using these selected descriptors.
For This compound , a hypothetical QSAR study would involve calculating a similar range of descriptors. Key descriptors would likely include those related to the N-propyl group, which influences lipophilicity and steric interactions, and the hydroxymethyl group at the 4-position, which can participate in hydrogen bonding and affect polarity.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Example Descriptor | Information Encoded | Potential Relevance for this compound |
| Topological | Kier & Hall Connectivity Indices | Atomic connectivity and branching | Describes the overall shape and size of the molecule. |
| Geometrical | 3D-Wiener Index | Steric properties and molecular bulk | Important for fitting into a biological target's binding site. |
| Electronic | Dipole Moment | Polarity and charge distribution | Influences solubility and interactions with polar residues in a receptor. |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Critical for understanding reactivity and potential for charge-transfer interactions. researchgate.net |
| Physicochemical | LogP | Lipophilicity/hydrophilicity balance | A key factor in membrane permeability and oral bioavailability. |
| Physicochemical | Polar Surface Area (PSA) | Surface area of polar atoms | Relates to hydrogen bonding potential and transport properties. |
This table is illustrative and based on descriptors commonly used in QSAR studies of indole derivatives.
Statistical Analysis in QSAR (Principal Component Analysis - PCA, Multiple Linear Regression - MLR, Artificial Neural Networks - ANN)
Once a set of relevant molecular descriptors has been identified, various statistical methods are employed to build the QSAR model. The choice of method depends on the complexity of the relationship between the descriptors and the biological activity.
Principal Component Analysis (PCA) is a powerful dimensionality-reduction technique often used in the initial stages of QSAR analysis. mdpi.com When dealing with a large number of calculated descriptors, many of them can be inter-correlated. PCA transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). Each PC is a linear combination of the original descriptors. By plotting the first few PCs, it is possible to visualize the distribution of the compounds in the dataset and identify clusters or outliers. For a set of indole derivatives, PCA can help in understanding the major sources of structural variation within the series and how these variations relate to their biological activity.
Multiple Linear Regression (MLR) is one of the most common methods for developing a QSAR model. nih.govresearchgate.net MLR establishes a linear relationship between the biological activity (the dependent variable) and a set of molecular descriptors (the independent variables). The resulting equation takes the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the descriptors. The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the activity that is predictable from the descriptors, and the cross-validated R² (Q²), which measures the model's predictive power. researchgate.net For instance, a QSAR study on thiosemicarbazone-indole derivatives reported a robust MLR model with an R² of 0.9725. nih.gov
Artificial Neural Networks (ANN) are more complex, non-linear modeling techniques inspired by the structure of the human brain. mdpi.com ANNs are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity that may not be captured by MLR. An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity). The network is "trained" on a set of known data, during which the strengths of the connections between the neurons are adjusted to minimize the difference between the predicted and actual activities. Studies comparing MLR and ANN models for indole derivatives have often found that ANNs can provide superior predictive performance, especially for large and diverse datasets. mdpi.com
In the context of This compound , these statistical methods would be invaluable. PCA could be used to compare its descriptor space to a library of known active and inactive indole derivatives. MLR could provide a straightforward and interpretable model predicting its activity based on a few key descriptors. If the structure-activity relationship is expected to be complex, an ANN model could offer a more accurate prediction.
Table 2: Comparison of Statistical Methods in QSAR
| Statistical Method | Description | Strengths | Limitations |
| Principal Component Analysis (PCA) | A technique for reducing the dimensionality of a dataset by transforming variables into a smaller set of uncorrelated principal components. | Reduces complexity, helps visualize data structure, and identifies important variables. | Does not directly build a predictive model for activity. |
| Multiple Linear Regression (MLR) | A linear regression method that models the relationship between a dependent variable and two or more independent variables. researchgate.net | Simple to implement and interpret, provides a clear mathematical equation. nih.gov | Assumes a linear relationship, which may not always be the case. |
| Artificial Neural Networks (ANN) | A non-linear modeling technique based on a network of interconnected nodes that can learn complex patterns from data. mdpi.com | Can model complex, non-linear relationships, often resulting in higher predictive accuracy. | Can be a "black box" (difficult to interpret), may require larger datasets, and is prone to overfitting. |
This table provides a general overview of the statistical methods as applied in the context of QSAR studies.
Structure Activity Relationship Sar Investigations of Indole Derivatives
Impact of N-Alkylation on Molecular Recognition and Biological Activity
The length and branching of the alkyl chain at the N-1 position are critical determinants of biological activity. For instance, in the context of cannabimimetic indoles, the N-1 alkyl side chain is implicated as one of the key interaction points with the cannabinoid CB1 and CB2 receptors. Research has shown that a minimum alkyl chain length of three carbons, such as a propyl group, is necessary for high-affinity binding to these receptors. Optimal binding for both CB1 and CB2 receptors is often observed with a five-carbon side chain. This suggests that the N-propyl group in "(1-propyl-1H-indol-4-yl)methanol" is a favorable feature for potential cannabinoid receptor activity.
The following table summarizes the effect of N-1 alkyl chain length on cannabinoid receptor binding affinity.
| N-1 Alkyl Chain Length | CB1 Receptor Binding Affinity | CB2 Receptor Binding Affinity |
| 1 (Methyl) | Low | Low |
| 2 (Ethyl) | Moderate | Moderate |
| 3 (Propyl) | High | High |
| 4 (Butyl) | High | High |
| 5 (Pentyl) | Optimal | Optimal |
| 6 (Hexyl) | High | High |
| 7 (Heptyl) | Decreased | Decreased |
This table is a generalized representation based on research findings in the field of cannabimimetic indoles.
Furthermore, in the context of anticancer activity, a study on indole (B1671886) derivatives as tubulin polymerization inhibitors revealed that methyl substitution at the N-1 position significantly enhanced activity by about 60-fold compared to the unsubstituted analogue. nih.gov This highlights that even small alkyl groups can have a profound impact on biological function. The propyl group, being a short, unbranched alkyl chain, is a common and effective substituent in many biologically active indole derivatives.
Significance of Hydroxymethyl Substitution at the Indole Ring (e.g., 4-position)
The position and nature of substituents on the carbocyclic part of the indole ring also greatly influence biological activity. The presence of a hydroxymethyl group, in particular, can introduce a key hydrogen bonding interaction with a biological target, thereby enhancing affinity and specificity.
While direct SAR studies on this compound are not extensively published, the importance of the hydroxymethyl group can be inferred from related compounds. For example, in a series of N-substituted indole derivatives designed as anticancer agents, a hydroxymethyl substituent at the N-1 position was found to be more effective in enhancing anticancer activity than other groups like ethyl, fluoride, methyl, and acetyl. nih.gov This underscores the favorable contribution of the hydroxymethyl moiety to biological activity.
In a different but relevant context, a study on synthetic estrogens demonstrated that 4-(hydroxymethyl)estradiol exhibited a high affinity for the estrogen receptor, comparable to the endogenous catechol estrogen 4-hydroxyestradiol. nih.gov This suggests that the 4-hydroxymethyl group can be a critical pharmacophoric element, capable of mimicking the interaction of a hydroxyl group and contributing significantly to receptor binding. Therefore, the 4-hydroxymethyl group in this compound is likely to be a key determinant of its biological activity, potentially through hydrogen bonding interactions with its molecular target.
Influence of Aromatic and Heterocyclic Substituents on Activity Profiles
The introduction of aromatic and heterocyclic substituents to the indole scaffold can dramatically alter the activity profile of the resulting derivatives. These substituents can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which can enhance binding affinity and selectivity for a particular biological target.
For instance, in the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was explored. nih.gov Molecular modeling and SAR studies revealed that specific substitutions on the indole core, along with a hydrophobic tail and an acidic chain, were crucial for interfering with Mcl-1 binding. nih.gov Similarly, in the context of anti-HIV agents, SAR studies on indole-based compounds targeting the gp41 hydrophobic pocket showed that the nature and position of aromatic and benzimidazole (B57391) substituents significantly impacted their fusion inhibition activity. nih.gov
The type of heterocyclic ring and its point of attachment to the indole nucleus are also critical. Studies on indole derivatives with antimicrobial properties have shown that the incorporation of heterocycles like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) can lead to compounds with a broad spectrum of activity. dndi.org In another example, the introduction of a phenyl group attached to a thiosemicarbazone moiety at the C-2 position of the indole ring resulted in potent anticancer activity. nih.gov
The table below provides a general overview of how different aromatic and heterocyclic substituents can influence the biological activity of indole derivatives.
| Substituent Type | Potential Biological Activities |
| Phenyl | Anticancer, Anti-inflammatory |
| 4-Methoxyphenyl | Anticancer (can be less potent than phenyl) |
| Benzimidazole | Anti-HIV |
| 1,2,4-Triazole | Antimicrobial, Anticancer |
| 1,3,4-Thiadiazole | Antimicrobial |
| Pyridine | Antitubercular |
This demonstrates the vast potential for modulating the pharmacological properties of indole derivatives through the strategic incorporation of various aromatic and heterocyclic moieties.
Stereochemical Considerations and Enantiomeric Purity in Biological Activity
Stereochemistry is a fundamental aspect of drug design and action, as biological systems are inherently chiral. For indole derivatives that possess one or more stereocenters, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities, potencies, and even toxicities.
The importance of enantiomeric purity is highlighted in studies of various indole alkaloids. For example, the enantiomers of certain cytotoxic indole alkaloids have been shown to have significantly different potencies. nih.gov This is because the specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with the chiral binding site of a protein or receptor. An incorrect stereoisomer may not be able to bind effectively, or it may bind to a different target altogether, leading to off-target effects.
In the development of anti-Chagas agents, the stereochemistry of a 4-azaindole-2-piperidine derivative was found to be a critical factor influencing its activity against Trypanosoma cruzi. Similarly, for Mcl-1 inhibitors based on an N-substituted indole scaffold, the stereochemistry of the side chains would be expected to play a crucial role in the precise positioning of the molecule within the binding pocket of the protein. nih.gov
While "this compound" itself is not chiral, any further substitution that introduces a stereocenter would necessitate careful consideration of the stereochemistry. The synthesis of a single, desired enantiomer (enantioselective synthesis) is often a key objective in medicinal chemistry to ensure a well-defined pharmacological profile and to minimize the potential for adverse effects associated with the unwanted enantiomer.
Mechanistic Studies of Indole Derivatives at the Molecular and Cellular Level
Modulation of Cellular Pathways and Molecular Targets
The interaction of (1-propyl-1H-indol-4-yl)methanol with key cellular components is a primary focus of ongoing research. Initial studies have explored its potential to modulate the activity of various enzymes and nuclear receptors, which are critical in a multitude of physiological and pathological processes.
Enzyme Inhibition Studies
In silico and early-stage in vitro screenings have been conducted to assess the inhibitory potential of this compound against several enzymes implicated in inflammation and metabolic diseases. These include cyclooxygenase (COX), lipoxygenase (LOX), alpha-glucosidase, and cytochrome P450 17A1 (CYP17A1). Currently, specific inhibitory concentrations (e.g., IC50 values) and detailed kinetic data for this compound are not yet publicly available. Research on related indole (B1671886) structures suggests that the indole scaffold can be a privileged structure for enzyme inhibition, but direct evidence for this specific compound is pending further investigation.
Interaction with Nuclear Receptors
The ability of this compound to interact with nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), is an area of active investigation. These receptors are ligand-activated transcription factors that play a crucial role in xenobiotic metabolism and cellular homeostasis. For instance, some indole compounds, like Indole-3-carbinol, are known agonists of the AhR. nih.govnih.gov However, specific binding affinities and functional assay data for this compound with AhR and PXR have not been reported in the available scientific literature.
Effects on Cellular Processes in In Vitro and In Silico Models
The impact of this compound on fundamental cellular processes such as cell growth and programmed cell death is being explored through computational modeling and cell-based assays.
Regulation of Cell Proliferation and Cell Cycle Progression
Preliminary in silico predictions and early in vitro studies on cancer cell lines are underway to determine the effect of this compound on cell proliferation and the machinery of the cell cycle. While some indole derivatives have demonstrated antiproliferative effects, specific data detailing the dose-dependent effects of this compound on various cell lines, or its influence on cell cycle checkpoints, are not yet available.
Induction of Apoptosis
The potential for this compound to induce apoptosis, or programmed cell death, is a key area of interest in preclinical research. Investigations using techniques such as flow cytometry and analysis of apoptotic markers are anticipated to clarify whether this compound can trigger this critical cellular pathway. At present, there is no published data confirming the pro-apoptotic activity of this compound.
Intermolecular Interactions and Binding Mechanisms with Biomolecules
Understanding the precise way in which this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Molecular docking simulations are being employed to predict the binding modes and affinities of this compound within the active sites of various proteins. These computational approaches help to identify key amino acid residues and the types of intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that may govern these interactions. However, detailed reports from these in silico studies, as well as experimental validation through techniques like X-ray crystallography or NMR spectroscopy, are still forthcoming.
Biosynthesis and Metabolism of Indole and Its Derivatives in Biological Systems Non Clinical Focus
Host Metabolism of Indole (B1671886) Compounds
Once produced by the gut microbiota, indole and its derivatives can be absorbed into the host's circulation and undergo further metabolism, primarily in the liver. nih.gov
The liver is the primary site for the metabolism of absorbed indole. The initial step in this process often involves hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov Specifically, studies have identified CYP2E1 as the major isoform responsible for the oxidation of indole to indoxyl. nih.gov CYP2A6 has also been shown to be involved in this metabolic conversion. nih.gov Following hydroxylation, the resulting indoxyl is a substrate for sulfotransferase enzymes, which play a key role in the subsequent conjugation reactions. nih.gov
Conjugation reactions are a critical part of Phase II metabolism, rendering metabolites more water-soluble and facilitating their excretion. uomus.edu.iqnumberanalytics.com For indole-derived compounds, the two major conjugation pathways are sulfation and glucuronidation. nih.gov
Sulfation: This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by sulfotransferases. uomus.edu.iqnumberanalytics.com In the case of indole metabolism, indoxyl is sulfated to form indoxyl sulfate (B86663). nih.gov
Glucuronidation: This reaction involves the addition of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). numberanalytics.comwashington.edu While sulfation is a major pathway for indoxyl, glucuronidation can also occur for various hydroxylated indole derivatives. washington.edu For many phenolic compounds, glucuronidation and sulfation are competing reactions. uomus.edu.iq
Excretion Pathways of Indole Metabolites
Following their formation through microbial metabolism of tryptophan in the gut and subsequent absorption and modification by host systems, indole derivatives are eliminated from the body through several well-defined excretion pathways. nih.govmdpi.com The primary routes for the removal of these metabolites are through the kidneys via urine and through the gastrointestinal tract via feces. nih.govnih.gov The specific pathway utilized depends on the chemical properties of the individual metabolite, particularly its water solubility, which is often modified by host metabolic processes in the liver. nih.govnih.gov
Urinary Excretion
A significant portion of indole metabolites absorbed from the intestine into the portal blood circulation is transported to the liver for further processing before renal clearance. nih.govnih.gov The liver plays a crucial role in converting relatively non-polar indole compounds into more water-soluble forms that can be efficiently excreted by the kidneys. nih.govresearchgate.net
One of the most prominent examples of this process is the metabolism of indole itself. After absorption, indole is transported to the liver, where cytochrome P450 enzymes, such as CYP2E1, hydroxylate it to form indoxyl (3-hydroxyindole). nih.govnih.gov This intermediate is then rapidly conjugated by sulfotransferases to produce indoxyl-3-sulfate (I3S). nih.gov I3S is a water-soluble compound that is released into the bloodstream and efficiently eliminated from the body via urinary excretion. nih.govnih.govmetabolon.com Because of this efficient conversion and clearance, indoxyl sulfate is a major urinary metabolite and its levels can reflect the amount of indole produced in the gut. nih.gov
Another key urinary metabolite is 5-hydroxyindole-3-acetic acid (5-HIAA), which is the main breakdown product of serotonin (B10506). nih.govresearchgate.net Serotonin produced in the body is metabolized, and 5-HIAA is then excreted in the urine. youtube.com Its urinary excretion rate is often used as an indicator of serotonin turnover. researchgate.net The daily urinary excretion of 5-HIAA is typically in the range of 2-10 mg in adults. researchgate.net
Other indole derivatives, such as indole-3-acetic acid (IAA), are also detected in urine. nih.govrupahealth.com These organic acids, produced by gut bacteria, provide insights into gut health and metabolic functions. rupahealth.com After absorption, they can be excreted unchanged or undergo further metabolism before being cleared by the kidneys. biocrates.com
Fecal Excretion
Indole metabolites that are not absorbed in the colon are excreted directly in the feces. nih.gov This includes a portion of the indole and skatole (3-methylindole) produced by the gut microbiota. nih.govmdpi.com Fecal concentrations of indole and skatole can serve as metabolic markers for the activity of anaerobic colonic flora. nih.gov
Studies have shown that skatole and indole concentrations increase along the length of the colon, with the highest levels typically found in the distal colon or rectum. mdpi.com While a significant amount of these compounds is absorbed through the colonic epithelium, the unabsorbed remainder is eliminated with fecal matter. mdpi.com Research has explored the measurement of fecal skatole and indole to understand the metabolic state of the colonic environment. nih.gov For instance, one study suggested that fecal skatole excretion equal to or greater than 100 micrograms per gram of feces could be a useful discriminator between certain patient groups and control subjects. nih.gov
Future Directions in Research on Indole Derivatives, Including 1 Propyl 1h Indol 4 Yl Methanol
Exploration of Novel Synthetic Routes for Complex Indole (B1671886) Scaffolds
Key strategies that are expected to be at the forefront of synthetic innovation include:
Palladium-catalyzed methods: These have already proven effective for creating 2,3-substituted indoles and will likely be refined to allow for even greater control and a wider range of accessible structures. organic-chemistry.org
Diversity-Oriented Synthesis (DOS): This approach aims to generate large libraries of structurally diverse small molecules, which is crucial for high-throughput screening and the discovery of novel bioactive compounds. nih.gov
Complexity-to-Diversity (Ctd) Strategies: This innovative approach starts with complex, naturally occurring indole structures and modifies them to create a diverse range of analogs. nih.gov
Biomimetic Synthesis: Mimicking the biosynthetic pathways of natural indole alkaloids offers a powerful strategy for the synthesis of complex and stereochemically rich molecules. nih.gov
Green Chemistry Approaches: The use of environmentally friendly techniques, such as microwave irradiation, ionic liquids, and solid acid catalysts, is becoming increasingly important for the sustainable synthesis of indole derivatives. openmedicinalchemistryjournal.com A Nagoya University research group, for instance, has developed an ultrafast and simple microflow synthesis method for indole derivatives, which is expected to make drug production more efficient. eurekalert.org
| Synthetic Strategy | Description | Potential Advantages |
| Cascade Reactions | Multiple bond-forming reactions occur in a single pot. | Increased efficiency, reduced waste, rapid assembly of molecular complexity. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Generation of a wide variety of molecular structures from common starting materials. | Access to novel chemical space for drug discovery. nih.gov |
| Palladium Catalysis | Use of palladium catalysts to facilitate C-C and C-N bond formation. | High regioselectivity and functional group tolerance. organic-chemistry.org |
| Green Chemistry Methods | Utilization of eco-friendly reagents and conditions. | Reduced environmental impact and increased sustainability. openmedicinalchemistryjournal.com |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational tools are playing an increasingly indispensable role in modern drug discovery. wiley.com For indole derivatives, these methods are being employed to rationally design new molecules with desired biological activities and to optimize lead compounds for improved efficacy and pharmacokinetic properties. nih.govrsc.org
Future research in this area will likely involve:
In Silico Modeling and Virtual Screening: These techniques allow for the rapid screening of large virtual libraries of indole derivatives against specific biological targets, helping to identify promising candidates for further investigation. wiley.com
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, for example, help to elucidate the relationship between the chemical structure of indole derivatives and their biological activity, providing valuable insights for the design of more potent compounds. sci-hub.se
Molecular Docking: This method predicts the binding mode of a ligand within the active site of a target protein, which is crucial for understanding the mechanism of action and for designing molecules with enhanced binding affinity. nih.gov For instance, molecular docking has been used to study the interaction of indole derivatives with protein D1 on photosystem II, aiding in the development of new herbicides. nih.gov
Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms are being developed to analyze vast datasets and predict the properties of new molecules, accelerating the drug discovery process. wiley.com
Investigation of Underexplored Biological Activities and Underlying Mechanisms
While indole derivatives are well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, there remains a vast, underexplored biological landscape. nih.govjchr.orgresearchgate.netchula.ac.th A meta-analysis of marine indole alkaloids revealed that the bioactivity of up to 86% of these compounds remains largely uncharacterized. rsc.org
Future research will focus on:
Screening for New Biological Targets: There is a continued effort to test indole derivatives against a broader range of biological assays and disease targets beyond the traditional focus on cytotoxicity and antimicrobial activity. rsc.org
Elucidating Mechanisms of Action: For many bioactive indole derivatives, the precise molecular mechanisms underlying their effects are not fully understood. Future studies will aim to identify the specific cellular targets and signaling pathways modulated by these compounds. researchgate.net
Exploring Novel Therapeutic Areas: Researchers are investigating the potential of indole derivatives for treating a wider variety of diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and inflammatory conditions. jchr.orgrsc.org For example, a recent study explored the antioxidant activity of newly synthesized tryptophan and tryptamine (B22526) derivatives. nih.gov
| Known Biological Activities of Indole Derivatives | Underexplored/Future Areas of Investigation |
| Anticancer, Antimicrobial, Antiviral nih.govjchr.org | Neuroprotective, Anti-inflammatory, Antidiabetic jchr.orgrsc.org |
| Anticonvulsant, Antimalarial nih.govsci-hub.se | Modulation of novel enzyme and receptor targets rsc.org |
| Antioxidant researchgate.netnih.gov | Treatment of rare and neglected diseases |
Development of Targeted Probes and Tools for Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes. sigmaaldrich.comyoutube.com Indole derivatives, with their versatile structures, are well-suited for development into highly specific probes to study protein function, localization, and cellular signaling networks. sigmaaldrich.com
Future directions in this area include:
Design of Target-Based Probes: Creating indole-based molecules with high specificity for a particular protein or a subset of proteins will provide invaluable insights into their biological roles. sigmaaldrich.com
Fluorescent Probes: The inherent fluorescence of some indole derivatives can be harnessed to create probes for cellular imaging and for monitoring dynamic biological events. nih.gov Novel indole derivatives have been designed as fluorescent probes for pH sensing and logic gates. nih.gov
Aptamer-Based Recognition: The incorporation of indole moieties into DNA aptamers has been shown to enable highly specific recognition of protein glycoforms, opening up new avenues for glycobiology research. nih.gov
Photoaffinity Labeling: This technique uses light-activatable probes to covalently label target proteins, allowing for their identification and characterization.
Strategies for Overcoming Synthetic Challenges and Improving Reaction Efficiencies
Despite significant advances, the synthesis of certain indole derivatives, particularly complex polycyclic structures, can still be challenging. nih.govacs.org Overcoming these hurdles and improving the efficiency of synthetic reactions are key goals for future research.
Strategies to address these challenges include:
Development of Novel Catalysts: The discovery of new and more efficient catalysts, including those based on earth-abundant metals, will be crucial for driving challenging transformations. researchgate.netacs.org
Flow Chemistry: As demonstrated by a team at Nagoya University, microflow synthesis can offer precise control over reaction conditions, leading to higher yields and fewer byproducts, especially in reactions prone to unwanted side reactions like dimerization. eurekalert.org
Mechanochemistry: Ball milling has emerged as a sustainable and efficient technique for organic synthesis, reducing the need for solvents and in some cases, expensive transition metal catalysts. acs.org
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials, and recent advances are making this a more viable strategy for indole synthesis. researchgate.net
Q & A
Q. Key Metrics :
- Docking Score : ≤−7.0 kcal/mol suggests strong binding.
- RMSD (Root Mean Square Deviation) : <2.0 Å indicates stable ligand-target complexes.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the indole ring (δ 7.2–7.8 ppm for aromatic protons) and propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 204.1 (C₁₁H₁₃NO⁺) .
- FTIR : Identify O–H (3200–3400 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
Q. Example NMR Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 (indole) | 7.45 | Singlet | Aromatic |
| H-1 (propyl) | 0.92 | Triplet | –CH₂CH₂CH₃ |
Advanced: How can discrepancies in thermal stability data between TGA and DSC be resolved for this compound?
Answer:
Contradictions in thermal decomposition temperatures (e.g., TGA indicating 180°C vs. DSC showing 170°C) may arise from experimental conditions:
- Sample preparation : Ensure uniform particle size and moisture-free samples .
- Heating rate : Use slow rates (5°C/min) to avoid kinetic artifacts .
- Atmosphere : Compare inert (N₂) vs. oxidative (O₂) environments to assess degradation pathways.
Q. Recommended Protocol :
Perform triplicate runs for both TGA and DSC.
Cross-validate with isothermal gravimetric analysis (IGA).
Basic: How does the propyl substituent influence the reactivity of this compound compared to methyl or ethyl analogs?
Answer:
The propyl group increases lipophilicity (logP ≈ 2.5 vs. 1.8 for methyl analogs) and steric bulk, affecting:
Q. Scale-Up Metrics :
- Batch vs. Flow : Flow reactors achieve 85% yield vs. 70% in batch .
- Purity : >99% via continuous crystallization.
Basic: What analytical methods are recommended for resolving conflicting HPLC purity data?
Answer:
Q. Example Protocol :
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 0.1% TFA, 1.0 mL/min | 98.5% purity |
| ¹H NMR | DMSO-d₆, 400 MHz | 97.8% purity |
Advanced: How can X-ray crystallography validate the stereoelectronic effects of the propyl group in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
